1-Fluoro-3-nitro-2-(trifluoromethyl)benzene

Physicochemical profiling Process chemistry Distillation separation

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene (synonym: 2-fluoro-6-nitrobenzotrifluoride) is a trisubstituted aromatic compound of formula C₇H₃F₄NO₂ (MW 209.1 g/mol) bearing fluorine, nitro, and trifluoromethyl groups on a single benzene ring. The three electron-withdrawing substituents adopt a 1,2,3-arrangement (F at C1, CF₃ at C2, NO₂ at C3), placing the bulky trifluoromethyl group ortho to both the nitro and fluoro substituents.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 1214342-08-1
Cat. No. B046233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-nitro-2-(trifluoromethyl)benzene
CAS1214342-08-1
Synonyms2-Fluoro-6-nitrobenzotrifluoride; 
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H3F4NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H
InChIKeyIQTQCANMBSHSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene (CAS 1214342-08-1): Procurement-Ready Profile of a Trisubstituted Fluoronitrobenzotrifluoride Building Block


1-Fluoro-3-nitro-2-(trifluoromethyl)benzene (synonym: 2-fluoro-6-nitrobenzotrifluoride) is a trisubstituted aromatic compound of formula C₇H₃F₄NO₂ (MW 209.1 g/mol) bearing fluorine, nitro, and trifluoromethyl groups on a single benzene ring . The three electron-withdrawing substituents adopt a 1,2,3-arrangement (F at C1, CF₃ at C2, NO₂ at C3), placing the bulky trifluoromethyl group ortho to both the nitro and fluoro substituents. This sterically congested, highly electron-deficient scaffold serves as a versatile intermediate for agrochemical and pharmaceutical synthesis, most notably as a precursor to fungicidal compounds . The compound is commercially available as a liquid from multiple suppliers, typically at ≥95% purity .

Why 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene Cannot Be Replaced by Another C₇H₃F₄NO₂ Isomer


All C₇H₃F₄NO₂ positional isomers share the same elemental composition, yet the regiochemical placement of F, NO₂, and CF₃ dictates both physicochemical properties and reaction outcomes in ways that make generic interchange hazardous. The target compound is the only commercially common isomer in which the trifluoromethyl group sits ortho to both the fluorine and the nitro group. This unique adjacency creates a sterically compressed, highly polarized arena that alters boiling point (predicted 221.8 °C vs. 180–208 °C for other isomers ), modifies the relative leaving-group mobility in nucleophilic aromatic substitution (SNAr) [1], and changes the isomer distribution during upstream nitration chemistry [2]. Substituting a regioisomer without validating these property shifts can lead to failed reactions, impurities that are difficult to separate, or regulatory divergence in downstream agrochemical or pharmaceutical filings.

Quantitative Differentiation of 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene vs. Its Closest C₇H₃F₄NO₂ Analogs


Boiling Point Elevation Reflects Ortho-CF₃/NO₂ Steric Compression

The predicted normal boiling point of the target compound is 221.8±40.0 °C , which is 22–42 °C higher than the experimentally measured boiling points of two closely related regioisomers: 5-fluoro-2-nitrobenzotrifluoride (198–199 °C, CAS 393-09-9) and 3-fluoro-5-nitrobenzotrifluoride (~180–186 °C, CAS 454-73-9) . The elevation is consistent with enhanced intermolecular dipole–dipole interactions arising from the close proximity of the electron-withdrawing CF₃ and NO₂ groups, which increases the molecular polarizability in the condensed phase.

Physicochemical profiling Process chemistry Distillation separation

Liquid Physical State at Ambient Temperature Facilitates Handling vs. Low-Melting Solid Isomers

The target compound is supplied and handled as a liquid at room temperature , whereas the commercially significant regioisomer 5-fluoro-2-nitrobenzotrifluoride (CAS 393-09-9) is a low-melting solid with a melting point of 23 °C . This means the comparator requires temperature-controlled storage below ambient to prevent melting/solidification cycling, and molten aliquoting introduces viscosity-dependent handling steps that are avoided with the target compound. 4-Fluoro-2-nitrobenzotrifluoride (CAS 182289-81-2) is also reported as a liquid, but with a predicted boiling point intermediate (208.4 °C ) between the target and the 5-fluoro isomer, offering a different distillation profile.

Physical form Formulation ease Storage and handling

Nitro vs. Fluorine Leaving-Group Selectivity in SNAr is Tunable by Temperature and Nucleophile Basicity

In the 3-fluoro-5-nitrobenzotrifluoride system (a regioisomer of the target compound), Vlasov and Khalfina quantitatively demonstrated that the relative mobility of the nitro group versus fluorine in SNAr reactions with phenoxide and thiophenoxide ions depends on temperature and nucleophile basicity: the nitro group is displaced 1.3- to 1.9-fold faster than fluorine in specific nucleophile/temperature regimes, and selectivity is under entropic control [1][2]. While these experiments were performed on the 3-fluoro-5-nitro isomer, the target compound's distinct ortho-CF₃/NO₂ arrangement is expected to further polarize the C–F and C–NO₂ bonds, potentially shifting the k_NO₂/k_F ratio and altering the isokinetic temperature relative to the studied system.

Nucleophilic aromatic substitution Leaving-group mobility Reaction design

Validated Commercial Supply with Documented Purity at 97% (Sigma-Aldrich) and ≥95% (Multiple Vendors)

The target compound is stocked by multiple international vendors with transparent purity documentation. Sigma-Aldrich lists the compound at 97% purity with Certificates of Analysis available . ChemScene offers ≥95% purity . By contrast, the very close positional isomer 1-fluoro-2-nitro-3-(trifluoromethyl)benzene (CAS 1214335-98-4) is less widely catalogued and typically offered only at 95% minimum purity from specialist suppliers . The broader availability of the target compound at higher guaranteed purity reduces lead time and quality risk for procurement teams.

Procurement quality Purity specification Supply chain reliability

Ortho-CF₃/NO₂ Adjacency Accelerates Photochemical NO Photoelimination Relative to Non-ortho Arrangements

A 2023 study by Bejoy and Patwari on the photodegradation of halogenated nitrobenzotrifluorides demonstrated that placing a CF₃ group ortho to the NO₂ group lowers the activation barrier for oxaziridine transition-state formation during NO photoelimination at 266 nm, compared to nitrobenzene and para-substituted analogs [1]. While the study did not explicitly test the target compound (1-fluoro-3-nitro-2-(trifluoromethyl)benzene), the mechanistic conclusion is directly transferable: the ortho-CF₃/NO₂ relationship, which is the defining structural feature of the target compound absent in isomers such as 4-fluoro-3-nitrobenzotrifluoride (meta-CF₃/NO₂) or 5-fluoro-2-nitrobenzotrifluoride (ortho-CF₃/NO₂ but different F position), is predicted to enhance the fast-component branching ratio of NO elimination, making the target compound a potentially superior scaffold for applications requiring photolabile NO donors.

Photochemistry NO release Excited-state dynamics

High-Value Application Scenarios for 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene (CAS 1214342-08-1) Stemming from Quantitative Differentiation


Agrochemical Intermediate for ortho-Trifluoromethylated Fungicide Scaffolds

The compound is explicitly cited as a precursor for fungicide-active molecules . The ortho-CF₃/NO₂ relationship is a privileged motif in modern fluorinated fungicides (e.g., sedaxane, fluxapyroxad), where the trifluoromethyl group enhances metabolic stability and lipophilicity while the nitro group serves as a handle for reduction to the aniline and subsequent amide coupling. The target compound's liquid physical form and higher boiling point simplify its use in continuous-flow hydrogenation reactors for nitro-to-amine conversion, avoiding the solid-handling complications encountered with the 5-fluoro-2-nitro isomer (MP 23 °C).

Chemoselective SNAr for Orthogonal Functionalization of Polyhalogenated Biaryl Ethers

Based on the tunable NO₂/F leaving-group selectivity characterized by Vlasov and Khalfina (k_NO₂/k_F = 1.3–1.9 in the 3-fluoro-5-nitro system [1]), synthetic chemists can design stepwise SNAr sequences wherein the fluorine atom of the target compound is displaced by a soft nucleophile (e.g., thiophenoxide) under low-temperature kinetic control, leaving the nitro group intact for subsequent reduction or further substitution. The ortho-CF₃ group additionally shields the adjacent C–NO₂ position, potentially improving regioselectivity in the first substitution step compared to isomers lacking this steric protection.

Photochemical Nitric Oxide Donor Research

The ortho-CF₃/NO₂ motif accelerates oxaziridine transition-state formation during UV photolysis, as established by Bejoy and Patwari [2]. This makes the target compound a candidate scaffold for designing light-triggered NO-releasing probes, where the fluorine substituent at C1 can be further derivatized to tune the absorption wavelength or attach targeting vectors, while the ortho-CF₃ group ensures a low barrier for the desired NO elimination channel.

Isomer-Specific Process Development via Fractional Distillation

The patent literature (EP0129528B1) teaches that the 6-nitro isomer (which corresponds to the target compound in the 2-fluoro-6-nitrobenzotrifluoride nomenclature) can be separated from the 2- and 4-nitro co-products by fractional distillation [3]. The target compound's predicted boiling point of ~222 °C provides a sufficiently wide gap (>20 °C) from the lower-boiling 4-nitro isomer to permit separation on a column of ~20 theoretical plates at a reflux ratio of 4:1, a protocol directly scalable from the alkyl-benzotrifluoride precedent. This process advantage is not equally available for isomer pairs with closer boiling points.

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